Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate
Overview
Description
Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 g/mol . It is typically a white crystalline solid or powder that is stable at room temperature and soluble in some organic solvents . This compound is widely used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, pesticides, and other chemical products .
Preparation Methods
The synthesis of Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate can be achieved through various chemical reactions. One common method involves the reaction of 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide: This compound has a similar structure but differs in the functional group attached to the pyrrolidine ring.
1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxylic acid: This compound is a precursor in the synthesis of this compound and has different chemical properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields .
Biological Activity
Methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring substituted with a methyl sulfonyl group and a carboxylate moiety. The synthesis typically involves the reaction of pyrrolidine derivatives with sulfonyl chlorides, followed by esterification with methyl esters.
General Synthesis Steps:
- Formation of Pyrrolidine Derivative:
- Reacting pyrrolidine with appropriate electrophiles.
- Sulfonylation:
- Treating the pyrrolidine derivative with 4-methylphenylsulfonyl chloride.
- Esterification:
- Reaction with methyl chloroformate to yield the final product.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that this compound exhibits potent effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | Inhibited | 32 µg/mL |
Staphylococcus aureus | Inhibited | 16 µg/mL |
Candida albicans | Moderate inhibition | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Case Study:
A study conducted on RAW264.7 macrophage cells revealed that treatment with the compound resulted in a dose-dependent reduction in cytokine levels, suggesting its potential utility in treating inflammatory diseases.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The sulfonamide moiety may interact with enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation: The compound may act as an allosteric modulator at certain G protein-coupled receptors (GPCRs), influencing downstream signaling pathways related to inflammation and pain perception.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound | Activity Profile |
---|---|
N-(4-Methylphenyl)benzamide | Moderate antibacterial but weak anti-inflammatory |
Sulfadiazine | Strong antibacterial but high toxicity |
Methylsulfonylpyrimidine derivatives | Anti-inflammatory and lower toxicity |
Properties
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-5-7-11(8-6-10)19(16,17)14-9-3-4-12(14)13(15)18-2/h5-8,12H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRPAGBRJCRZON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.